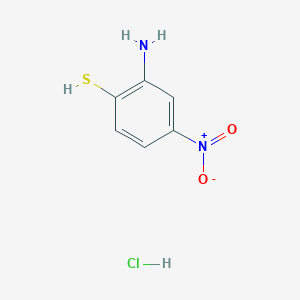

2-Amino-4-nitrobenzenethiol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7ClN2O2S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

2-amino-4-nitrobenzenethiol;hydrochloride |

InChI |

InChI=1S/C6H6N2O2S.ClH/c7-5-3-4(8(9)10)1-2-6(5)11;/h1-3,11H,7H2;1H |

InChI Key |

ZGAKQJFORUBEDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)S.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Nitrobenzenethiol Hydrochloride and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the amino and thiol functionalities onto a pre-functionalized nitrobenzene (B124822) core in a minimal number of steps. These approaches are often designed for efficiency and atom economy.

Reductive Amination and Thiolation Approaches

While less commonly documented for this specific molecule, a theoretical approach involving reductive amination and thiolation can be considered. Reductive amination is a powerful tool for forming amines from carbonyl compounds. In a hypothetical pathway, a suitably protected 4-nitro-2-sulfinylbenzaldehyde could undergo reductive amination to introduce the amino group. Subsequent reduction of the sulfinyl group would then yield the desired thiol. However, the complexity of the starting materials and the need for chemoselective reductions make this a challenging route.

General reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3], which are mild enough not to reduce the initial carbonyl compound but will reduce the intermediate iminium ion. youtube.comyoutube.com

Halogen-Thiol Exchange and Subsequent Amination

A more practical direct approach involves the nucleophilic substitution of a halogen atom with a thiol source. This can be followed by the reduction of a nitro group to an amine or vice versa. For instance, starting from 1-chloro-2,4-dinitrobenzene (B32670), a nucleophilic aromatic substitution with a sulfide (B99878) or hydrosulfide (B80085) source, such as sodium hydrosulfide (NaSH), can introduce the thiol group. This reaction typically proceeds with the displacement of the more activated chlorine atom, which is ortho and para to the two nitro groups. The subsequent selective reduction of one of the nitro groups would then yield 2-amino-4-nitrobenzenethiol.

Alternatively, a route starting from 2-amino-4-chloro-1-nitrobenzene is plausible. In this case, the chloro group can be substituted by a thiol group using a reagent like sodium thiomethoxide followed by demethylation, or directly with sodium hydrosulfide. This approach benefits from the pre-existing amino group, which can influence the reactivity of the molecule.

Precursor Chemistry and Convergent Synthesis

Derivatization from Dinitrobenzenes or Nitrothiophenols

A prominent and well-established method for synthesizing 2-amino-4-nitro-substituted aromatic compounds is the selective reduction of a dinitro precursor. In the case of 2-amino-4-nitrobenzenethiol, the logical precursor is 2,4-dinitrothiophenol or its disulfide derivative, 2,2'-dinitro-4,4'-dinitrodiphenyl disulfide.

The selective reduction of one nitro group in the presence of another is a classic transformation in organic chemistry, often referred to as the Zinin reduction when using sulfide-based reagents. stackexchange.com The nitro group at the 2-position (ortho to the thiol) is generally more susceptible to reduction than the one at the 4-position (para to the thiol). This selectivity is attributed to the electronic and steric environment of the nitro groups. The reaction is typically carried out using an aqueous or alcoholic solution of sodium sulfide (Na2S) or sodium hydrosulfide (NaSH). researchgate.netcommonorganicchemistry.com

An analogous and well-documented procedure is the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol (B41442). In this process, an aqueous solution of sodium sulfide is used as the reducing agent, selectively reducing the ortho-nitro group. orgsyn.org The resulting aminophenol can then be isolated. A similar strategy can be applied to 2,4-dinitrothiophenol.

The synthesis of the precursor, 2,2'-dinitro-4,4'-dinitrodiphenyl disulfide, can be achieved by reacting 1-chloro-2,4-dinitrobenzene with sodium disulfide (Na2S2). The disulfide can then be subjected to selective reduction. The reduction of dinitrodiphenyl (B12803432) disulfides has been studied, and the reaction can proceed via initial cleavage of the S-S bond followed by nitro group reduction. manchester.ac.uk

Once the free base, 2-amino-4-nitrobenzenethiol, is synthesized, the hydrochloride salt can be readily prepared by treating a solution of the amine with hydrochloric acid. This is a standard procedure for converting amines into their more stable and often crystalline hydrochloride salts. google.comgoogle.com

Selective Reduction of Nitro Groups in Substituted Benzene (B151609) Systems

The selective reduction of one nitro group in a polynitroaromatic compound is a critical step in many synthetic sequences. The choice of reducing agent and reaction conditions determines which nitro group is preferentially reduced.

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. The selectivity of this process can be controlled by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. mt.com For the selective reduction of a dinitro compound, catalysts such as platinum on carbon (Pt/C) or sulfided platinum catalysts are often employed. nih.gov The presence of sulfur on the catalyst surface can moderate its activity, leading to higher selectivity for the reduction of one nitro group over another.

In the context of dinitrothiophenol or its disulfide, catalytic hydrogenation would need to be carefully controlled to achieve the selective reduction of one nitro group without affecting the other or the sulfur functionality. Studies on the hydrogenation of dinitrodiphenyl disulfides have shown that the reaction can be complex, with potential for both S-S bond cleavage and nitro group reduction. manchester.ac.uk

The table below summarizes various catalysts and conditions used for the selective reduction of nitro groups in different aromatic systems, which can be adapted for the synthesis of 2-amino-4-nitrobenzenethiol.

| Catalyst | Substrate | Product | Solvent | Conditions | Yield (%) | Reference |

| Sulfided Pt/C | Activated Heteroaryl Halides with Nitro Groups | Heteroaromatic Amines | Various | Low temperature and pressure | High | nih.gov |

| Raney Nickel | Dinitroarenes | Nitroanilines | Ethanol (B145695)/1,2-dichloroethane | 50-60 °C, with hydrazine (B178648) hydrate | >90 | oup.com |

| Iron Powder | m-Dinitrobenzene | m-Nitroaniline | Water/Ethanol | 40-100 °C, CO2 pressure | >99 (selectivity) | google.com |

| Manganese Complex | Nitroarenes | Anilines | - | Mild conditions, H2 gas | High | acs.org |

| FeCl3·6H2O/Activated Carbon | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Solvent | 70-80 °C, with hydrazine hydrate | High | google.com |

Metal-Mediated Reductions (e.g., Zn/HCl, SnCl₂)

Metal-mediated reductions are a cornerstone in the synthesis of anilines from nitroaromatic compounds. These methods, often referred to as dissolving metal reductions, involve the treatment of a nitro compound with a metal in the presence of an acid. acsgcipr.org The mechanism proceeds through electron transfer from the metal to the nitro group, followed by protonation from the acidic medium. acsgcipr.org

Zinc/Hydrochloric Acid (Zn/HCl): The use of zinc dust in the presence of hydrochloric acid is an effective method for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. acsgcipr.orgcommonorganicchemistry.comsciencemadness.org The reaction requires careful control, as it can be exothermic. acsgcipr.org For complete reduction of a nitro group to an amine, three equivalents of zinc metal and six equivalents of protons are necessary. sciencemadness.org While effective, Zn/HCl reductions can be inefficient compared to other metal-acid systems. sciencemadness.org The workup and isolation of products can also present challenges. mdma.ch

Stannous Chloride/Hydrochloric Acid (SnCl₂/HCl): The reduction of nitroarenes using tin(II) chloride (stannous chloride) in an acidic environment is a widely used and mild method, often favored for its chemoselectivity in the presence of other reducible functional groups like esters, nitriles, and aldehydes. commonorganicchemistry.comacsgcipr.orgstackexchange.com The reaction typically involves dissolving the nitroaromatic compound in an appropriate solvent and treating it with an excess of SnCl₂ in the presence of concentrated HCl. researchgate.net This system is particularly useful for laboratory-scale synthesis. However, a significant drawback is the generation of large volumes of gelatinous tin salt waste, which complicates product isolation and poses environmental concerns. acsgcipr.orgacs.org

| Reducing System | Description | Advantages | Disadvantages |

|---|---|---|---|

| Zn/HCl | Uses zinc metal in hydrochloric acid to reduce nitro groups. The reaction is a classic dissolving metal reduction. acsgcipr.orgsciencemadness.org | Effective for both aliphatic and aromatic nitro groups. acsgcipr.orgsciencemadness.org The reagents are readily available. mdma.ch | Can be less efficient than other systems. sciencemadness.org The reaction can be highly exothermic, requiring careful temperature control. acsgcipr.org |

| SnCl₂/HCl | Employs tin(II) chloride in hydrochloric acid. It is considered a milder reducing agent. commonorganicchemistry.comacsgcipr.org | Highly chemoselective, tolerating many other functional groups. acsgcipr.orgstackexchange.com Effective for a wide range of aromatic nitro compounds. researchgate.net | Generates significant amounts of tin-based waste, complicating purification. acsgcipr.orgacs.org Requires stoichiometric amounts of the reagent, which has poor atom economy. acsgcipr.org |

Hydrosulfide-Based Reduction Systems

Hydrosulfide-based systems, often referred to as Zinin reductions, are a classic and effective method for the selective reduction of one nitro group in dinitroaromatic compounds. researchgate.net Reagents such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), and ammonium (B1175870) sulfide ((NH₄)₂S) are commonly used, typically in an aqueous or alcoholic solvent. wikipedia.orgacsgcipr.org

This method is particularly valuable for synthesizing nitroanilines from dinitrobenzenes. wikipedia.org For instance, 2-amino-4-nitrophenol can be prepared by the partial reduction of 2,4-dinitrophenol using sodium sulfide or sodium hydrosulfide. orgsyn.orggoogle.com The reaction conditions, such as pH and temperature, are critical for achieving high selectivity and yield. A process for preparing 2-amino-4-nitrophenol specifies maintaining a pH between 7 and 9.5 during the reduction with a hydrosulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C. google.com Similarly, 1,2-diamino-4-nitrobenzene can be synthesized through the partial reduction of 2,4-dinitroaniline (B165453) with sodium hydrosulfide. orgsyn.org The use of these sulfur-based reagents can lead to odor issues and the generation of toxic hydrogen sulfide gas if the waste is acidified. acsgcipr.org

Functional Group Interconversions at Aromatic Positions

The synthesis of 2-Amino-4-nitrobenzenethiol hydrochloride and its derivatives often requires strategic functional group interconversions on the aromatic ring, either before or after the key reductive steps. One of the most critical transformations is the introduction of the thiol group. A common strategy involves the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile. For example, an aminonitrobenzene derivative can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, which is then reacted with a reagent like potassium ethyl xanthate, followed by hydrolysis to yield the target thiol.

Other functional group interconversions can be employed to synthesize a variety of derivatives. For example, acylation of the amino group can be performed to introduce amide functionalities. Halogenation, nitration, and sulfonation reactions can further modify the aromatic ring, although these reactions must be carefully controlled to ensure regioselectivity and compatibility with existing functional groups.

Optimization of Reaction Conditions and Process Development

Solvent Selection and Its Influence on Reaction Efficacy

The choice of solvent is a critical parameter that significantly impacts the efficacy, selectivity, and rate of reduction reactions for nitroaromatic compounds. The solvent's polarity, protic or aprotic nature, and its ability to dissolve reactants and intermediates all play crucial roles. researchgate.netacs.orgnih.gov

For metal-mediated reductions, solvents like ethanol, methanol (B129727), and water are common. sciencemadness.orgresearchgate.net An ethanol-water mixture is a frequently used solvent system for reductions with low-valent sulfur reagents like sodium dithionite. acsgcipr.org The solubility of the starting nitro compound can be a limiting factor, and finding a suitable solvent, possibly at reflux, is essential for the reaction to proceed. researchgate.net In some cases, a mixed solvent system or a solvent with high hydrogen solubility like tetrahydrofuran (B95107) (THF) can be advantageous, especially in catalytic hydrogenations. researchgate.net

The influence of the solvent can be profound; for example, in the reduction of nitrobenzene catalyzed by nickel chloride, the reaction proceeded well in methanol and water but not in ethanol. researchgate.net Aprotic solvents can also be used. Studies on the electrochemical reduction of nitroanilines have shown that the reduction potentials are heavily influenced by the acceptor properties of the aprotic solvent medium. rsc.org More recently, ionic liquids such as tetrabutylammonium (B224687) bromide (TBAB) have been employed as a medium for SnCl₂ reductions, offering benefits like faster reaction times and simpler work-up procedures. researchgate.net

| Solvent/System | Reaction Type | Influence on Efficacy | Reference |

|---|---|---|---|

| Ethanol/Water | Sulfide/Dithionite Reduction | Commonly used system, facilitates dissolution of reagents. | acsgcipr.org |

| Methanol/Water | NiCl₂ Catalyzed Reduction | Reaction proceeds effectively, while it fails in ethanol. | researchgate.net |

| Tetrahydrofuran (THF) | Catalytic Hydrogenation | Offers high hydrogen solubility, can be beneficial for heterogeneous reactions. | researchgate.net |

| Ionic Liquid (TBAB) | SnCl₂ Reduction | Provides unsolvated nucleophilic bromide, leading to faster reactions and easier work-up. | researchgate.net |

| Aprotic Solvents (e.g., DMF, Acetonitrile) | Electrochemical Reduction | Reduction potentials decrease with increasing solvent acceptor number, affecting reaction feasibility. | rsc.org |

Temperature and Pressure Control in High-Yield Syntheses

Precise control of temperature and pressure is paramount for achieving high yields and selectivity in the synthesis of this compound and its precursors. Many nitro group reductions are highly exothermic, and inadequate temperature management can lead to side reactions, reduced yield, and safety hazards. acsgcipr.org

For instance, in the reduction of 2,4-dinitrophenol with sodium sulfide, the temperature is carefully maintained in the 80–85°C range by controlling the rate of addition of the sulfide. orgsyn.org Similarly, when using Zn/HCl, it is often necessary to cool the reaction mixture, especially during the initial addition of the metal, to keep the reaction under control. researchgate.net While many reductions are performed at atmospheric pressure, certain catalytic hydrogenation processes benefit from elevated hydrogen pressure (e.g., 5 to 10 bar), which can increase the reaction rate and help prevent the formation of undesired intermediates that can act as catalyst poisons. researchgate.net However, some reductions can be completed in minutes at room temperature or with gentle heating, depending on the specific reagents and substrate used. mdma.chnih.gov

Catalyst Design and Performance in Reductive Pathways

Catalytic methods offer a more efficient and environmentally benign alternative to stoichiometric metal-acid reductions. The design of the catalyst is crucial for its performance, influencing activity, selectivity, and stability.

Heterogeneous Catalysts: Noble metal catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide are highly effective for the hydrogenation of nitroarenes and are widely used industrially. commonorganicchemistry.comwikipedia.orgresearchgate.net Raney nickel is another common choice, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com The performance of these catalysts is influenced by the metal nanoparticles' size, the support material (e.g., carbon, alumina, silica), and the presence of co-catalysts. rsc.orggoogle.com For example, combining a noble metal catalyst with iron or iron salts has been shown to improve both yield and isomer selectivity in the reduction of dinitrobenzenes. google.com The catalyst support can have a synergistic effect, improving the adsorption and activation of reactants. researchgate.net

Homogeneous and Novel Catalysts: Research has also focused on developing catalysts based on abundant and less expensive metals like iron and nickel. researchgate.netresearchgate.net Well-defined iron complexes have been used for transfer hydrogenations with formic acid as the hydrogen source under mild, base-free conditions. organic-chemistry.org Non-metal catalysts, such as phosphorus-doped carbon nanotubes, represent an emerging area, offering the advantages of being inexpensive and environmentally friendly. rsc.org The mechanism on these catalysts involves the adsorption of both the nitro compound and the reducing agent (like NaBH₄ or H₂) onto the catalyst surface, where electron transfer is facilitated. rsc.org The rate of this electron transfer is strongly influenced by the surface properties of the catalyst. rsc.org

| Catalyst Type | Examples | Key Performance Characteristics | Reference |

|---|---|---|---|

| Noble Metal (Heterogeneous) | Pd/C, PtO₂, Rh/Al₂O₃ | High activity and efficiency, widely used. Can sometimes reduce other functional groups. | commonorganicchemistry.comgoogle.com |

| Base Metal (Heterogeneous) | Raney Nickel, Fe/NH₄Cl | Cost-effective. Raney Ni is useful for substrates with aryl halides. Fe systems are mild and have a better green profile. | commonorganicchemistry.comacs.org |

| Iron Complexes (Homogeneous) | Fe(III) complexes with silane | High chemoselectivity for nitro groups over ketones, esters, nitriles, etc. Operates under mild conditions. | researchgate.netorganic-chemistry.org |

| Non-Metal Catalysts | Phosphorus-doped carbon nanotubes | Environmentally friendly, avoids metal contamination, can offer high selectivity. | rsc.org |

| Photocatalysts | Ag-Cu alloy NPs | Uses visible light, enabling reactions under mild, green conditions. Selectivity can be tuned by light wavelength. | rsc.org |

Isolation and Purification Techniques for Hydrochloride Salts

The isolation and purification of this compound, a key intermediate in various synthetic pathways, is a critical step to ensure the quality and reactivity of the final product. The primary strategy for its purification revolves around the formation of the hydrochloride salt itself, which often facilitates the removal of non-basic impurities. Subsequent purification of the isolated salt is typically achieved through recrystallization.

The formation of the hydrochloride salt is generally accomplished by treating the crude 2-Amino-4-nitrobenzenethiol base with hydrochloric acid. In a typical procedure, the crude product, which may contain by-products from the preceding reaction steps, is dissolved in an appropriate solvent. The addition of hydrochloric acid protonates the amino group, forming the more polar and often crystalline hydrochloride salt. This change in polarity can be exploited to separate the desired product from less polar impurities. For instance, in processes for structurally similar compounds like 2-amino-4-nitrophenol, the crude product is dissolved in aqueous hydrochloric acid, which renders the desired amino-nitrophenol soluble as its hydrochloride salt while allowing for the filtration of insoluble impurities like sulfur. google.comgoogle.com The free base can then be precipitated by adjusting the pH of the filtrate. google.comgoogle.com

Once the crude hydrochloride salt is isolated, recrystallization is the most common method for further purification. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high dissolving capacity at its boiling point. For hydrochloride salts of organic compounds, which tend to be more polar than their free base counterparts, polar solvents are often employed.

Commonly used solvents for the recrystallization of hydrochloride salts include lower alcohols such as ethanol and isopropanol. researchgate.net In some instances, a mixture of solvents is used to achieve the desired solubility profile. For example, a solvent in which the hydrochloride salt is readily soluble, such as ethanol, might be paired with an "anti-solvent" in which the salt is insoluble, such as diethyl ether. researchgate.net The salt is dissolved in a minimal amount of the primary solvent, and the anti-solvent is then added portion-wise until turbidity is observed, indicating the onset of precipitation. Careful cooling of this saturated solution then allows for the formation of pure crystals. The use of activated charcoal can also be employed during the recrystallization process to remove colored impurities.

While specific literature detailing the column chromatographic purification of this compound is scarce, general principles suggest that it would be challenging due to the salt's high polarity and potential for strong interaction with common stationary phases like silica (B1680970) gel. If chromatographic purification is necessary, reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, might be a more suitable, albeit less common, approach.

The following table summarizes general techniques and solvents that can be applied to the purification of this compound, based on established methods for similar compounds.

| Purification Technique | Description | Typical Solvents/Reagents | Key Considerations |

| Salt Formation/Isolation | Treatment of the crude free base with hydrochloric acid to precipitate the hydrochloride salt or to dissolve it for filtration of insoluble impurities. | Aqueous Hydrochloric Acid, Ethanolic HCl | The pH of the solution is critical and can be adjusted to selectively precipitate the product or impurities. |

| Recrystallization | Dissolving the crude hydrochloride salt in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Isopropanol, Ethanol, Methanol | The choice of solvent is crucial for obtaining a good yield and high purity. A slow cooling rate generally favors the formation of larger, purer crystals. |

| Anti-Solvent Precipitation | Dissolving the salt in a good solvent and adding a miscible solvent in which the salt is insoluble to induce crystallization. | Ethanol/Diethyl Ether, Dichloromethane/Hexane | The anti-solvent should be added slowly to the stirred solution to avoid the formation of an oil or amorphous solid. |

| Decolorization | Removal of colored impurities by adsorbing them onto a high-surface-area material. | Activated Charcoal | The charcoal is typically added to the hot solution before filtration. An excessive amount of charcoal can lead to product loss. |

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Nitrobenzenethiol Hydrochloride

Reactivity of the Aromatic Amino Group

The amino group in 2-Amino-4-nitrobenzenethiol hydrochloride is a key site for various chemical reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Acylations and Alkylations

The amino group of 2-Amino-4-nitrobenzenethiol can undergo nucleophilic acyl substitution reactions with acylating agents such as acid chlorides, anhydrides, or esters. byjus.commasterorganicchemistry.com This reaction, known as acylation or ethanoylation when an acetyl group is introduced, involves the replacement of a hydrogen atom of the amino group with an acyl group, resulting in the formation of an amide. byjus.com The reaction proceeds through an addition-elimination mechanism where the nucleophilic amino group attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.comyoutube.com

Alkylation of the amino group can also be achieved, though it is not as commonly described for this specific compound in the provided search results. In general, primary aromatic amines can be alkylated by reacting them with alkyl halides.

Table 1: Examples of Nucleophilic Acylation Reactions

| Reactant | Reagent | Product Type | Reaction Conditions |

|---|---|---|---|

| 2-Amino-4-nitrobenzenethiol | Acid Chloride (e.g., Acetyl chloride) | N-(2-mercapto-5-nitrophenyl)acetamide | Typically in the presence of a base to neutralize HCl byproduct. byjus.com |

| 2-Amino-4-nitrobenzenethiol | Acid Anhydride (e.g., Acetic anhydride) | N-(2-mercapto-5-nitrophenyl)acetamide | Often requires heating. |

Condensation Reactions with Carbonyl Compounds and Nitriles

The amino group of 2-Amino-4-nitrobenzenethiol can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.orgnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

Condensation reactions can also occur with nitriles. While specific examples with 2-Amino-4-nitrobenzenethiol are not detailed, the general reaction between aminothiols and aromatic nitriles can lead to the formation of five-membered thiazoline (B8809763) rings. nih.gov The reactivity of the nitrile is influenced by its electronic properties. nih.govnih.gov

Table 2: Condensation Reaction Products

| Reactant | Reagent Type | Product Type | Key Features |

|---|---|---|---|

| 2-Amino-4-nitrobenzenethiol | Aldehyde/Ketone | Imine (Schiff Base) | Formation of a C=N double bond. wikipedia.org |

| 2-Amino-4-nitrobenzenethiol | Nitrile | Thiazoline derivatives (potential) | Requires both the amino and thiol groups for cyclization. nih.gov |

Diazotization and Coupling Reactions

Aromatic primary amines, such as 2-Amino-4-nitrobenzenethiol, react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts. byjus.comlearncbse.in This process is known as diazotization. byjus.comlearncbse.in The resulting diazonium salt is an important intermediate in organic synthesis.

The diazonium salt can then undergo coupling reactions with activated aromatic compounds, such as phenols or anilines, to form azo compounds. byjus.comlibretexts.org These reactions are examples of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. researchgate.net The coupling typically occurs at the para position of the activated ring. byjus.com

Table 3: Diazotization and Coupling Reaction Summary

| Reaction Stage | Reagents | Intermediate/Product | Reaction Conditions |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 2-mercapto-5-nitrobenzenediazonium chloride | 0-5 °C. learncbse.in |

| Coupling | Activated aromatic compound (e.g., Phenol) | Azo dye | The reaction medium's pH is crucial; acidic for amines and alkaline for phenols. libretexts.org |

Reactivity of the Aromatic Thiol Group

The thiol group (-SH) is another reactive center in the this compound molecule, participating in the formation of disulfides and acting as a ligand for metal ions.

Formation of Disulfides

The thiol group of 2-Amino-4-nitrobenzenethiol can be oxidized to form a disulfide bond (-S-S-). This is a common reaction for thiols and can be achieved using various oxidizing agents. The formation of disulfide bonds is a critical process in the structure and function of many peptides and proteins. nih.gov While specific conditions for the disulfide formation of 2-Amino-4-nitrobenzenethiol were not detailed in the provided search results, a general method involves the reaction of a thiol with a mild oxidizing agent. A study describes the synthesis of a mixed disulfide of glutathione (B108866) and 3-carboxy-4-nitrobenzenethiol. scispace.com

Ligand Formation for Metal Coordination Complexes

The thiol group, being a soft Lewis base, can act as a ligand and coordinate with transition metals, which are soft Lewis acids. wikipedia.org This property allows 2-Amino-4-nitrobenzenethiol to form stable metal complexes. researchgate.netimedpub.com The amino group can also participate in coordination, making the molecule a potentially bidentate ligand. wikipedia.org The resulting metal complexes can exhibit interesting properties and have applications in various fields, including catalysis and materials science. researchgate.net

Table 4: Metal Coordination Complexes

| Metal Ion | Ligand | Potential Coordination Sites | Resulting Complex Type |

|---|---|---|---|

| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | 2-Amino-4-nitrobenzenethiol | Thiol (-SH) and Amino (-NH₂) groups | Chelate complex |

Thioether and Thioester Formation

The thiol (-SH) group of 2-Amino-4-nitrobenzenethiol is a potent nucleophile, readily participating in reactions to form thioethers and thioesters.

Thioether Formation: The sulfur atom can be alkylated to yield thioethers (sulfides). This is typically achieved by first deprotonating the thiol with a base to form a more nucleophilic thiolate anion, which then reacts with an alkyl halide or other electrophilic species. A documented example is the synthesis of 2-amino-4-(3-thienylthio)-1-nitrobenzene. In this procedure, 2-amino-4-mercapto-1-nitrobenzene (the free base of the hydrochloride salt) is treated with sodium hydride to form the sodium thiolate. This intermediate subsequently reacts with 3-bromothiophene (B43185) in the presence of cuprous oxide to afford the corresponding thioether . The general reactivity of thiols makes them valuable for creating carbon-sulfur bonds, a key step in many synthetic strategies .

Thioester Formation: The thiol group can also be acylated to form thioesters. This transformation can be accomplished by reacting the thiol with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) organic-chemistry.orgnih.gov. The synthesis of thioesters from thiols is a fundamental reaction in organic chemistry, with applications in areas like peptide synthesis and the creation of bioactive molecules nih.govcore.ac.uk. The reaction of 2-Amino-4-nitrobenzenethiol with an appropriate acylating agent would yield the corresponding S-(2-amino-4-nitrophenyl) thioester.

Transformations Involving the Aromatic Nitro Group

The nitro group is a key functionality that strongly influences the molecule's reactivity and opens up further synthetic avenues, primarily through its reduction.

Further Selective Reductions to Diamino or Hydroxylamine (B1172632) Species

The nitro group of this compound can be selectively reduced to an amino group (-NH2) or a hydroxylamine (-NHOH) group.

Reduction to Diamino Species: The conversion of the nitro group to an amine results in the formation of benzene-1,2,4-triamine (B1199461) derivatives. This selective reduction is crucial as it can be performed in the presence of other reducible functional groups under specific conditions stackexchange.com. Several reagents are known to effect the selective reduction of one nitro group in polynitroarenes. These include:

Stannous chloride (SnCl₂): In an alcoholic solvent, SnCl₂ is a mild and effective reagent for reducing aromatic nitro groups without affecting other sensitive groups like nitriles or esters stackexchange.com.

Sodium Sulfide (B99878) (Na₂S) or Ammonium (B1175870) Hydrosulfide (B80085) (NH₄HS): Known as the Zinin reduction, this classic method is particularly useful for the partial reduction of dinitro and trinitro compounds spcmc.ac.instackexchange.com. The reaction of 2,4-dinitroaniline (B165453) with ammonium hydrosulfide to yield 4-nitrobenzene-1,2-diamine serves as a pertinent example of this selectivity spcmc.ac.in.

Iron (Fe) or Zinc (Zn): These metals in acidic media (e.g., acetic acid or hydrochloric acid) provide mild conditions for the reduction of nitro groups commonorganicchemistry.com.

The resulting diaminobenzenethiol is a valuable intermediate for the synthesis of more complex heterocyclic structures.

Reduction to Hydroxylamine Species: While the complete reduction to an amine is more common, partial reduction of the nitro group to a hydroxylamine is also possible under carefully controlled conditions. This transformation is a known pathway in the reduction of nitroarenes, though specific conditions for 2-Amino-4-nitrobenzenethiol are less commonly documented.

Influence of the Nitro Group on Aromatic Electrophilic Substitution

The electronic properties of the substituents on the benzene (B151609) ring govern the outcome of aromatic electrophilic substitution (SEAr) reactions. In 2-Amino-4-nitrobenzenethiol, there is a "push-pull" electronic system .

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group.

The thiol group (-SH) is a moderately activating, ortho-, para-directing group.

The nitro group (-NO₂) is a strong deactivating, meta-directing group spcmc.ac.in.

The combined effect of these groups makes the aromatic ring generally electron-deficient and thus less reactive towards electrophiles compared to benzene. The activating influence of the amino and thiol groups is largely counteracted by the potent electron-withdrawing nature of the nitro group. Any potential electrophilic attack would be directed to the positions ortho and para to the activating amino and thiol groups (positions 3 and 5). However, these positions are also ortho and meta to the deactivating nitro group, which significantly reduces their reactivity. Consequently, electrophilic aromatic substitution on the 2-Amino-4-nitrobenzenethiol ring is generally difficult to achieve.

Intramolecular Cyclization Reactions and Heterocycle Formation

The ortho-disposition of the amino and thiol groups is a classic structural motif for the synthesis of fused heterocyclic systems, most notably benzothiazoles.

Synthesis of Benzothiazole (B30560) Derivatives

The most prominent cyclization reaction involving 2-Amino-4-nitrobenzenethiol is its condensation with single-carbon electrophiles to form the benzothiazole ring system. This reaction is a cornerstone for the synthesis of this important class of heterocycles mdpi.comekb.eg. The amino group acts as a nucleophile, attacking the electrophilic carbon, followed by an intramolecular cyclization involving the thiol group and subsequent dehydration or elimination.

The reaction of 2-Amino-4-nitrobenzenethiol with various reagents leads to 6-nitrobenzothiazole (B29876) derivatives, where the nitro group from the starting material is retained on the benzene ring portion of the new bicyclic system.

| Reagent | Product Type | Reference |

| Aldehydes (R-CHO) | 2-Substituted-6-nitrobenzothiazoles | mdpi.com, ekb.eg, derpharmachemica.com |

| Acid Chlorides (R-COCl) | 2-Substituted-6-nitrobenzothiazoles | mdpi.com, ekb.eg |

| Isothiocyanates (R-NCS) | 2-Amino-6-nitrobenzothiazole derivatives | ekb.eg |

For example, the condensation of 2-amino-5-nitrothiophenol (an isomer) with substituted benzaldehydes is a well-established method for producing 2-aryl-6-nitrobenzothiazoles, which can then be reduced to the corresponding 6-aminobenzothiazoles researchgate.net. A similar pathway is expected for 2-Amino-4-nitrobenzenethiol.

Formation of Other Sulfur- and Nitrogen-Containing Heterocyclic Systems

Beyond benzothiazoles, the reactive amino and thiol groups can participate in the formation of other heterocyclic rings. The specific product depends on the nature of the reacting partner. For instance, reaction with α-haloketones or α-haloesters could potentially lead to the formation of thiazine (B8601807) derivatives or other related structures. The synthesis of 2-amino-4-thiazolidinones from thiourea (B124793) and α-halo carboxylic acid derivatives illustrates a related principle of forming five-membered sulfur- and nitrogen-containing heterocycles, highlighting the versatility of the core functional groups present in 2-Amino-4-nitrobenzenethiol researchgate.net. The potential for forming diverse heterocyclic systems makes this compound a valuable building block in medicinal and materials chemistry.

Advanced Spectroscopic Characterization Techniques in Research on 2 Amino 4 Nitrobenzenethiol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Amino-4-nitrobenzenethiol hydrochloride. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the protons on the aromatic ring and those attached to the heteroatoms (nitrogen and sulfur). The aromatic region is particularly informative. Due to the substitution pattern, the three aromatic protons will appear as distinct signals. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shifts of the ring protons. Protons ortho and para to the amino group are shielded (shifted upfield), while those ortho and para to the nitro group are deshielded (shifted downfield). The thiol group (-SH) proton typically appears as a broad singlet, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O. rsc.org The protons of the amino group also appear as a broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The six carbons of the benzene (B151609) ring will have distinct chemical shifts influenced by the attached functional groups. The carbon atom bonded to the nitro group (C4) is expected to be significantly downfield due to the group's strong electron-withdrawing nature. Conversely, the carbons attached to the amino (C2) and thiol (C1) groups will be influenced by their respective electronic effects. Quaternary carbons (those without attached protons) often show weaker signals. oregonstate.edu By comparing the observed chemical shifts with established data for substituted benzenes, a complete assignment of the carbon skeleton can be achieved. researchgate.netresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Exact chemical shifts can vary based on solvent and concentration. The following are estimated values based on known substituent effects.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H3 | ~7.8-8.0 | Ortho to nitro group, deshielded. |

| ¹H | H5 | ~7.2-7.4 | Meta to both nitro and amino groups. |

| ¹H | H6 | ~6.8-7.0 | Ortho to amino group, shielded. |

| ¹H | -NH₂ | Variable (e.g., 3.5-5.0) | Broad signal, position is concentration and solvent dependent. pdx.edu |

| ¹H | -SH | Variable (e.g., 3.0-4.0) | Broad signal, may exchange with solvent protons. |

| ¹³C | C1 (-S) | ~120-130 | Carbon attached to the thiol group. |

| ¹³C | C2 (-N) | ~145-155 | Carbon attached to the amino group. |

| ¹³C | C3 | ~125-130 | Aromatic CH. |

| ¹³C | C4 (-NO₂) | ~140-150 | Carbon attached to the nitro group. |

| ¹³C | C5 | ~115-120 | Aromatic CH. |

| ¹³C | C6 | ~110-115 | Aromatic CH. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly effective for identifying the specific functional groups present in this compound.

Key Vibrational Modes:

N-H Vibrations: The amino group (-NH₂) exhibits characteristic symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region. ajol.info Bending vibrations (scissoring) for the N-H group also appear around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro group (-NO₂) is identified by two strong stretching bands: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net

S-H Vibrations: The thiol group (-SH) has a characteristic, though often weak, stretching vibration that appears in the range of 2550-2600 cm⁻¹. ajol.inforesearchgate.net The weakness of this peak in IR spectroscopy is a known characteristic. rsc.org

C-S Vibrations: The carbon-sulfur stretch is typically found in the fingerprint region, between 600-800 cm⁻¹. rsc.org

Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹.

The combination of IR and Raman data provides a robust confirmation of the molecule's functional groups, as some vibrational modes may be more intense in one technique than the other based on the change in dipole moment (IR) or polarizability (Raman).

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR (Medium-Strong) |

| Amino (-NH₂) | Scissoring (Bending) | 1600 - 1650 | IR (Medium) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | IR (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | IR (Strong) |

| Thiol (-SH) | Stretch | 2550 - 2600 | IR (Weak), Raman (Medium) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR & Raman (Variable) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR & Raman (Variable) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-Amino-4-nitrobenzenethiol, high-resolution mass spectrometry provides a precise determination of its molecular weight, confirming its elemental composition.

The monoisotopic mass of the free base, C₆H₆N₂O₂S, is 170.01499861 Da. nih.gov The hydrochloride salt would show a corresponding increase in mass. In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the parent ion. This analysis provides structural information by revealing how the molecule breaks apart. Plausible fragmentation pathways for the [M+H]⁺ ion of 2-Amino-4-nitrobenzenethiol would include the neutral loss of:

The nitro group (-NO₂)

Water (H₂O)

The amino group (-NH₂)

Carbon monoxide (CO)

Analyzing these fragments allows for the step-by-step reconstruction of the molecule's structure, providing evidence that complements data from NMR and IR spectroscopy.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (Free Base) | C₆H₆N₂O₂S | nih.gov |

| Average Mass (Free Base) | 170.19 g/mol | nih.govchemscene.com |

| Monoisotopic Mass (Free Base) | 170.014999 g/mol | epa.gov |

| Primary Ion (ESI+) | [M+H]⁺ | |

| Predicted Fragment | Loss of NO₂ |

Surface-Enhanced Raman Scattering (SERS) for Investigating Surface Adsorption and Reaction Mechanisms of Thiolates

Surface-Enhanced Raman Scattering (SERS) is an advanced vibrational spectroscopy technique that provides enormous enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.gov This technique is exceptionally well-suited for studying this compound because the thiol group has a strong affinity for these metal surfaces, facilitating the necessary adsorption.

Surface Adsorption: The thiol group (-SH) readily deprotonates and forms a strong covalent bond (thiolate bond) with silver or gold surfaces. rsc.org SERS can probe the orientation and conformation of the adsorbed molecule. By analyzing the enhancement of specific vibrational modes, researchers can deduce whether the molecule is oriented perpendicular or tilted with respect to the metal surface.

Investigating Reaction Mechanisms: SERS is a powerful tool for in-situ monitoring of surface-catalyzed reactions. mdpi.com For a molecule like 2-Amino-4-nitrobenzenethiol, several plasmon-driven reactions can be investigated:

Reduction of the Nitro Group: It is well-documented that 4-nitrobenzenethiol (NBT) can be reduced to 4-aminobenzenethiol (ABT) or dimerize to form 4,4′-dimercaptoazobenzene (DMAB) on SERS-active substrates under laser irradiation. researchgate.netrsc.orgacs.org SERS can track this conversion by monitoring the disappearance of the characteristic -NO₂ vibrational bands and the appearance of new bands corresponding to the product.

Oxidation of the Amino Group: The amino group can also participate in surface reactions, potentially leading to the formation of azo compounds. mdpi.com

Competitive Reactions: With both a reducible nitro group and an oxidizable amino group, SERS allows for the study of the competitive and selective nature of plasmon-driven catalysis on the molecule's surface. researchgate.net

By varying parameters such as the excitation wavelength, laser power, and substrate material, SERS provides detailed mechanistic insights into the surface chemistry of 2-Amino-4-nitrobenzenethiol, which is crucial for its application in molecular electronics and sensor development. rsc.org

Theoretical and Computational Studies on 2 Amino 4 Nitrobenzenethiol Hydrochloride and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on molecular orbital theory, are fundamental to predicting the electronic characteristics and chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometries.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the mechanisms of chemical reactions. mdpi.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the computation while maintaining a high level of accuracy. mdpi.com This approach is used to map out potential energy surfaces for reactions, identifying transition states, intermediates, and the associated activation energies. nih.govjiaolei.group

For nitroaromatic compounds, DFT calculations can elucidate complex reaction pathways, such as reduction mechanisms. jiaolei.group For instance, studies on the reduction of nitroarenes have used DFT to investigate intermediates and determine rate-limiting steps. nih.gov In the case of 2-Amino-4-nitrobenzenethiol hydrochloride, DFT could be employed to model its behavior in various reactions, such as oxidation of the thiol group, electrophilic substitution on the aromatic ring, or reduction of the nitro group. By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of a proposed mechanism can be constructed, revealing the most likely reaction pathway. mdpi.com

Table 1: Example DFT-Calculated Energy Profile Data for a Hypothetical Reaction Step

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Reactants | -850.12345 | 0.08765 | -850.03580 | 0.0 |

| Transition State | -850.09876 | 0.08711 | -850.01165 | +15.15 |

| Products | -850.15432 | 0.08810 | -850.06622 | -19.09 |

This table illustrates hypothetical data for a single reaction step, showing how DFT calculations can quantify the energy changes involved.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor (electrophile). youtube.comtaylorandfrancis.comlibretexts.org

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its tendency to donate electrons; a higher E_HOMO indicates stronger nucleophilicity. taylorandfrancis.com Conversely, the energy of the LUMO (E_LUMO) is related to the electron affinity; a lower E_LUMO suggests a greater propensity to accept electrons and thus higher electrophilicity. taylorandfrancis.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sphinxsai.com A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity. taylorandfrancis.com

For this compound, the electron-donating amino group and the electron-withdrawing nitro group will significantly influence the FMOs. FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would likely be concentrated around the electron-rich amino and thiol groups, while the LUMO would be localized near the electron-deficient nitro group and the associated parts of the benzene (B151609) ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for 2-Amino-4-nitrobenzenethiol and Analogues

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Benzene | -9.24 | +1.15 | 10.39 | Low |

| Nitrobenzene (B124822) | -10.11 | -0.98 | 9.13 | Moderate (Electrophilic) |

| Aniline (B41778) (Aminobenzene) | -7.90 | +1.27 | 9.17 | Moderate (Nucleophilic) |

| 2-Amino-4-nitrobenzenethiol | -8.50 | -2.15 | 6.35 | High |

This table presents hypothetical FMO data to illustrate how the combination of functional groups in the target molecule leads to a smaller energy gap, suggesting higher chemical reactivity compared to simpler analogues.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. sphinxsai.com It transforms the calculated molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. sphinxsai.com A key feature of NBO analysis is its ability to quantify the stabilizing interactions between a filled (donor) NBO and an empty (acceptor) NBO. sphinxsai.comjchps.com This delocalization of electron density is known as hyperconjugation or intramolecular charge transfer (ICT). sphinxsai.com

In this compound, NBO analysis would be crucial for understanding the electronic communication between the electron-donating amino group and the electron-withdrawing nitro group, mediated through the π-system of the benzene ring. Significant charge transfer from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the nitro group and the aromatic ring would be expected, and NBO analysis can quantify these effects.

Table 3: Selected Hypothetical NBO Donor-Acceptor Interactions for 2-Amino-4-nitrobenzenethiol

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N7) | π* (C1-C6) | 45.5 | π-conjugation (Donation to ring) |

| LP (S11) | π* (C1-C6) | 28.2 | π-conjugation (Donation to ring) |

| π (C3-C4) | π* (N8-O9) | 20.1 | ICT (Ring to Nitro group) |

| π (C5-C6) | π* (C3-C4) | 18.9 | π-delocalization within ring |

This table shows hypothetical stabilization energies for key electronic interactions, highlighting the intramolecular charge transfer from the amino (N) and thiol (S) lone pairs (LP) into the π-system of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions over time. nih.govresearchgate.net

For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around single bonds (e.g., the C-S and C-N bonds). This can reveal the most stable conformers and the energy barriers between them. nih.gov Furthermore, by simulating the molecule in the presence of other molecules (e.g., solvent or other reagents), MD can provide detailed insights into intermolecular forces, such as hydrogen bonding and π-π stacking, which are critical for understanding its behavior in solution or in a condensed phase. researchgate.net For example, simulations could model how the amino and thiol groups form hydrogen bonds with solvent molecules or how the aromatic rings of two molecules interact. nih.gov

Implicit and Explicit Solvent Models in Computational Chemistry

Reactions are most often carried out in a solvent, and the solvent can have a profound effect on molecular properties and reactivity. acs.orgnih.gov Computational chemistry accounts for these effects using either implicit or explicit solvent models. wikipedia.orgnih.gov

Explicit solvent models provide the most physically realistic picture by including individual solvent molecules in the simulation. nih.gov This allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding. nih.gov However, this high level of detail comes at a significant computational cost, as the number of atoms in the system increases dramatically. nih.gov

Implicit solvent models , such as the Polarizable Continuum Model (PCM), offer a more computationally efficient alternative. wikipedia.org They represent the solvent as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.orgnih.gov While this approach cannot model specific solute-solvent bonds, it effectively captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar molecules. wikipedia.org The choice between an implicit and explicit model depends on the specific research question and available computational resources. For nitroaromatic compounds, solvent polarity has been shown to significantly affect excited state dynamics, making the choice of solvent model critical for photophysical studies. acs.orgnih.gov

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for validation. mdpi.com Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. researchgate.net By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its vibrational modes. mdpi.comresearchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands seen in UV-Visible spectroscopy. mdpi.com When theoretical predictions align well with experimental data, it builds confidence in the computational model, which can then be used to predict other properties that are difficult or impossible to measure experimentally. mdpi.commdpi.com

Advanced Applications and Future Research Directions

Role as Precursors in Functional Materials Science

The multifunctionality of 2-Amino-4-nitrobenzenethiol allows chemists to perform sequential and selective reactions, making it a strategic building block in materials science. The thiol group, for instance, is a strong nucleophile and readily anchors to metal surfaces, a critical feature for nanotechnology and surface engineering. upb.ro Concurrently, the electronically opposing amino (electron-donating) and nitro (electron-withdrawing) groups establish a "push-pull" system, which is instrumental in creating materials with unique optical and electronic properties. upb.ro

Synthesis of Advanced Polymeric Structures

The distinct reactive sites on the 2-Amino-4-nitrobenzenethiol molecule make it an attractive monomer for the synthesis of advanced polymers. Research has pointed towards its use in creating novel side-chain polymers that exhibit significant nonlinear optical (NLO) responses. upb.ro In these architectures, the core molecule can be attached as a pendant group to a polymer backbone. The alignment of these polar "push-pull" side chains within the polymer matrix can lead to materials with a large macroscopic NLO effect, which are highly sought after for applications in optical data storage, telecommunications, and integrated optics.

Future research is expected to focus on the copolymerization of 2-Amino-4-nitrobenzenethiol derivatives with other monomers to fine-tune the physical and optical properties of the resulting polymers. The goal is to create materials that are not only optically active but also possess desirable characteristics such as high thermal stability, good processability, and environmental resistance.

Development of Optoelectronic Materials and Dyes

The synthesis of dyes and pigments represents a significant application for aromatic amines, and 2-Amino-4-nitrobenzenethiol is a promising candidate for this field. The primary amino group can be readily diazotized and then coupled with various aromatic compounds, such as naphthols or other activated ring systems, to produce a wide range of azo dyes. upb.ronih.govresearchgate.net The specific color and properties of these dyes are determined by the final molecular structure, which can be tailored by selecting different coupling partners. nih.gov

The inherent "push-pull" electronic structure that makes this molecule suitable for NLO polymers also makes it a building block for other optoelectronic materials. upb.ro By incorporating it into larger conjugated systems, it is possible to develop new chromophores for dye-sensitized solar cells or organic light-emitting diodes (OLEDs). The compound is also used in the synthesis of benzothiazole (B30560) derivatives, which are scaffolds known for their diverse applications in materials science. nih.gov For example, it can undergo cyclocondensation reactions to form heterocyclic structures that are foundational for functional dyes and pharmacologically active agents. nih.gov

Table 1: Examples of Azo Dyes Synthesized from Aromatic Amines This table illustrates the general synthesis strategy applicable to 2-Amino-4-nitrobenzenethiol.

| Diazo Component (Amine) | Coupling Component | Resulting Dye Class | Potential Application |

| 2-Amino-4-nitrodiphenylamine | H-acid | Acid Azo Dye | Textile Dyeing (Wool, Silk) upb.ro |

| 2-Amino-4-nitrodiphenylamine | Naphthol A | Azo Pigment | Pigments upb.ro |

| 2-Amino-1,3,4-thiadiazole-2-thiol | 2-Naphthol | Disperse Dye | Polyester Fiber Dyeing scispace.com |

| 2-Amino-5-nitrothiazole | Substituted Anilines | Heterocyclic Azo Dye | Antimicrobial Agents, Antioxidants nih.gov |

Contributions to Heterogeneous and Homogeneous Catalysis

While direct applications of 2-Amino-4-nitrobenzenethiol hydrochloride as a catalyst are not yet widely reported, its molecular structure offers significant potential for future research in both heterogeneous and homogeneous catalysis.

Ligand Design for Metal-Catalyzed Transformations

The presence of both a soft sulfur donor (thiol) and a harder nitrogen donor (amino group) makes 2-Amino-4-nitrobenzenethiol a candidate for use as a bidentate ligand in coordination chemistry. Such N,S-type ligands are known to form stable complexes with a variety of transition metals, including palladium, copper, and nickel, which are mainstays in catalytic chemistry.

Although specific research on metal complexes derived directly from 2-Amino-4-nitrobenzenethiol for catalysis is limited, related benzimidazole (B57391) and Schiff base complexes are known to be effective catalysts for various organic transformations. nih.govmdpi.com For instance, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high efficiency in the catalytic reduction of 4-nitrophenol (B140041). mdpi.com This suggests a promising avenue for future work: synthesizing metal complexes with ligands derived from 2-Amino-4-nitrobenzenethiol and evaluating their catalytic activity in cross-coupling reactions, reductions, and oxidations. The electronic properties of the ligand, modulated by the nitro group, could offer a mechanism to fine-tune the catalytic activity of the metal center.

Organocatalytic Applications

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field. Many organocatalysts feature both acidic and basic sites within the same molecule to activate substrates. 2-Amino-4-nitrobenzenethiol possesses a basic amino group and an acidic thiol group, presenting the potential for it to act as a bifunctional organocatalyst.

Currently, the use of this specific compound as an organocatalyst has not been extensively explored in published literature. However, the concept of using host-guest chemistry to modulate the activity of organocatalysts is an active area of research. nih.gov Future studies could investigate the utility of 2-Amino-4-nitrobenzenethiol or its derivatives in reactions such as Michael additions or aldol (B89426) reactions, where its bifunctional nature could facilitate proton transfer steps. This remains a fertile ground for new discoveries.

Chemical Sensors and Probes Leveraging Thiol Reactivity

The strong affinity of the thiol group for the surfaces of noble metals like gold and silver is a key property that enables the use of 2-Amino-4-nitrobenzenethiol in the development of chemical sensors. When the molecule self-assembles onto a metal nanoparticle surface, it can be detected with extremely high sensitivity using Surface-Enhanced Raman Spectroscopy (SERS).

Research has shown that related nitroaromatic compounds can be selectively reduced to form 2-Amino-4-nitrobenzenethiol on silver sols, a process that can be monitored in real-time using SERS. researchgate.net This finding is significant because it establishes a unique spectral signature for the molecule when it is adsorbed on a metal surface. This principle can be harnessed to design sophisticated sensing platforms. For example, a surface functionalized with a compound that selectively reacts with an analyte of interest to release 2-Amino-4-nitrobenzenethiol could be developed. The subsequent detection of the SERS signal would then indicate the presence of the analyte. This indirect detection method could be applied in various fields, including environmental monitoring and biomedical diagnostics.

Table 2: Research Findings in Related Applications

| Research Area | Compound/System | Key Finding | Potential Application | Reference |

| Ligand Development | 2-(4-nitrophenyl)-1H-benzimidazole | Forms stable complexes with transition metals (Fe, Zn, Mn). | Precursors for materials with catalytic and biological activity. | nih.gov |

| Catalysis | Copper(II) complexes with Schiff base ligands | Efficiently catalyze the reduction of 4-nitrophenol to 4-aminophenol. | Water remediation, synthesis of fine chemicals. | mdpi.com |

| Sensing | 2,4-dinitrobenzenethiol on silver sols | Undergoes visible-light-induced reduction to 2-amino-4-nitrobenzenethiol, detectable by SERS. | Development of SERS-based chemical and biological sensors. | researchgate.net |

| Organocatalysis | General Organocatalysts (e.g., 1H-benzimidazole-2-methanamine) | Catalytic activity can be switched on/off using supramolecular host-guest chemistry. | Controlled and responsive catalytic systems. | nih.gov |

Green Chemistry Principles in the Synthesis and Utilization of this compound

The application of green chemistry principles to the synthesis and use of this compound is a critical step towards developing more sustainable chemical processes. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. sigmaaldrich.comedu.krd

Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.govjocpr.comprimescholars.com Traditional multi-step syntheses of aromatic thiols can have poor atom economy, generating significant waste. rsc.org For instance, methods involving protecting groups or stoichiometric reagents often result in a large portion of the reactants being discarded as byproducts. nih.govprimescholars.com Designing synthetic routes that improve atom economy is a key research goal. Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org Catalytic approaches are particularly effective in boosting atom economy by enabling reactions with fewer byproducts. edu.krdrsc.org

Catalysis: Catalytic processes are preferable to stoichiometric ones as they reduce waste by being used in small amounts and can often be recycled and reused. edu.krd In the context of synthesizing substituted aromatic thiols, various catalytic methods are being explored. For the reduction of the nitro group, a key step in forming the amino group of 2-Amino-4-nitrobenzenethiol, catalytic hydrogenation using metal nanoparticles (e.g., gold, silver, copper) supported on materials like magnetite has shown promise for related compounds like nitrophenols. nih.govchemistryworld.com These catalysts can offer high efficiency and selectivity under milder conditions. Similarly, for the introduction of the thiol group, copper-complex catalysts have been used for the synthesis of thioaromatic derivatives from aryl halides.

Safer Solvents and Reaction Conditions: Many traditional organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives like water, or even solvent-free conditions. sigmaaldrich.comrsc.org For example, an environmentally benign method for the one-step synthesis of benzothiazole-2-thiols using water as a solvent has been described, highlighting the potential for aqueous-based syntheses for related aromatic thiols. rsc.org Furthermore, developing reactions that can be conducted at ambient temperature and pressure reduces the energy footprint of the chemical process. researchgate.net Electrochemical methods, which use electrons as "traceless" reagents, represent a sustainable alternative for oxidation and reduction reactions, and have been successfully applied to the oxidation of thiols to disulfides in continuous-flow microreactors. rsc.org

Use of Renewable Feedstocks: A long-term goal of green chemistry is to shift from petrochemical-based feedstocks to renewable resources. kit.edu Lignin (B12514952), a major component of biomass, is a vast renewable source of aromatic compounds. kit.edubohrium.com Research is ongoing to develop methods to break down lignin into valuable aromatic platform chemicals, which could potentially serve as starting materials for the synthesis of compounds like this compound. bohrium.comrsc.org Other bio-based feedstocks, such as those derived from cellulose (B213188) or furan, are also being investigated for the synthesis of various chemical building blocks, including sulfur-containing heterocycles like thiophenes. rsc.orgresearchgate.netnih.gov

Table 1: Application of Green Chemistry Principles to Aromatic Thiol Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Research Finding |

| Atom Economy | Multi-step synthesis with protecting groups, stoichiometric reagents. nih.govrsc.org | Catalytic reactions, rearrangement and addition reactions. rsc.org | A 'green' synthesis for ibuprofen (B1674241) was developed with a 77% atom economy, a significant improvement over the traditional route's 40%. rsc.org |

| Catalysis | Use of stoichiometric reducing/oxidizing agents. organic-chemistry.orgresearchgate.net | Heterogeneous catalysts (e.g., supported metal nanoparticles), biocatalysis. nih.govchemistryworld.com | Gold cluster catalysts have shown high selectivity in the hydrogenation of nitrobenzene (B124822) to p-aminophenol. chemistryworld.com |

| Safer Solvents | Use of volatile organic compounds (VOCs) like benzene (B151609). researchgate.net | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. rsc.orgresearchgate.net | The synthesis of some benzothiazole-2-thiols has been achieved efficiently in water. rsc.org |

| Renewable Feedstocks | Petroleum-derived starting materials. | Biomass-derived platform chemicals (e.g., from lignin, cellulose). kit.edursc.org | Lignin is being explored as the largest renewable resource for aromatic compounds. kit.edu |

| Energy Efficiency | Reactions requiring high temperature and pressure. | Reactions at ambient temperature and pressure, photochemical or electrochemical methods. sigmaaldrich.comrsc.org | Electrochemical oxidation of thiols can be performed in a continuous-flow microreactor at room temperature. rsc.org |

Emerging Research Areas and Unexplored Methodologies in Aromatic Thiol Chemistry

The field of aromatic thiol chemistry is continually evolving, with new research directions promising novel applications and more efficient synthetic methods. These advancements could significantly impact the future utility of functionalized thiols like this compound.

Advanced Materials and Polymer Science: Aromatic thiols are being explored as versatile building blocks in materials science. Their unique photodynamic properties allow them to act as effective photoinitiators in polymerization processes, including radical-mediated thiol-ene coupling reactions. acs.org This opens up possibilities for creating novel polymers and hydrogel networks. Specifically, aromatic thiols with electron-withdrawing substituents have shown high efficiency, a characteristic relevant to the nitro-substituted backbone of 2-Amino-4-nitrobenzenethiol. acs.org Furthermore, thiol-ene functionalization is a key strategy for creating biodegradable polymers, such as polyamino esters, for sustainable applications. european-coatings.com Aromatic thiols can also be used as ligands to form thermoelectric materials or to functionalize surfaces for applications in electronics and clean energy. mdpi.com

Bioconjugation and Chemical Biology: The thiol group is highly valued in bioconjugation for its ability to react selectively with proteins and other biomolecules. nih.gov While cysteine-selective modifications are common, the principles can be extended to small molecule thiols. New chemoselective reactions are continuously being developed to create stable linkages for applications in drug discovery and diagnostics. nih.gov The amino and thiol groups on the this compound scaffold could be differentially functionalized, allowing it to act as a linker for creating complex bioconjugates or probes for biological systems.

Novel Synthetic and Analytical Methodologies: Research into the synthesis of aromatic thiols is moving towards more efficient and versatile methods. Combinatorial chemistry has been employed to rapidly synthesize libraries of polyfunctional thiols for screening as novel odorants. nih.gov The Newman-Kwart Rearrangement remains a common metal-free method for thiophenol synthesis, offering high yields. On the analytical front, advanced techniques like 19F NMR are being used for the sensitive detection and discrimination of various thiols through multicomponent reactions with fluorinated probes. acs.org Such methodologies could be adapted for high-throughput screening of reactions involving this compound or for its detection in complex mixtures.

Chemosensors and Environmental Monitoring: The reactivity of the thiol group makes it an excellent functional handle for developing chemosensors. Aromatic thiols can be incorporated into dyes or attached to nanoparticles to create probes for detecting ions and other analytes. mdpi.com For instance, squaraine dyes, which are near-infrared chromophores, can be functionalized to detect metal ions like Cu²⁺ and Ag⁺ in water samples with high sensitivity. mdpi.com The presence of multiple functional groups on this compound offers possibilities for designing selective chemosensors for environmental or industrial monitoring.

Table 2: Emerging Research Areas for Aromatic Thiols

| Research Area | Methodology / Application | Potential Relevance for this compound |

| Advanced Materials | Photoinitiators for thiol-ene polymerization. acs.org | The nitro group is electron-withdrawing, which can enhance photoinitiation efficiency. acs.org |

| Ligands for thermoelectric materials. | The aromatic thiol structure can be used to coordinate with metal ions to form functional materials. | |

| Polymer Science | Post-polymerization functionalization of biodegradable polymers. european-coatings.com | Can be used to introduce specific functionalities onto polymer backbones via thiol-ene reactions. |

| Bioconjugation | Chemoselective modification of peptides and proteins. nih.gov | Can act as a linker molecule to attach probes or drugs to biological targets. |

| Novel Synthesis | Combinatorial synthesis for rapid screening of new compounds. nih.gov | High-throughput synthesis of derivatives for various applications. |

| Advanced Analytics | Multicomponent reactions with 19F-labeled probes for NMR detection. acs.org | Development of sensitive analytical methods for detection and quantification. |

| Chemosensors | Functionalization of near-infrared dyes for ion detection. mdpi.com | Design of colorimetric or fluorescent sensors for environmental or biological analytes. |

Q & A

Basic Research Questions

Q. What are the critical safety considerations and handling protocols for 2-Amino-4-nitrobenzenethiol hydrochloride in laboratory settings?

- Methodological Answer:

- Always use PPE: impervious gloves, safety goggles, and protective clothing to avoid skin/eye contact .

- Work in a fume hood or under local exhaust to minimize inhalation risks .

- Store in airtight containers away from light and moisture, and avoid prolonged storage due to degradation risks .

- Dispose of waste via qualified personnel following federal/regional regulations (e.g., 40 CFR Part 261 in the US) .

Q. How should researchers design initial purification steps for this compound to prevent degradation?

- Methodological Answer:

- Conduct recrystallization under inert atmospheres (e.g., nitrogen) using solvents like ethanol or acetone to minimize oxidation .

- Monitor purity via thin-layer chromatography (TLC) or HPLC, referencing known values or retention times .

- Avoid high temperatures during solvent evaporation; use rotary evaporation at reduced pressure .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer:

- Store at 2–8°C in amber glass containers to limit light-induced degradation .

- Include desiccants (e.g., silica gel) to mitigate hygroscopicity .

- Periodically test stability via melting point analysis (e.g., compare observed vs. literature values, such as 214–218°C for structurally similar compounds) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

- Methodological Answer:

- Cross-validate using complementary techniques:

- NMR: Assign peaks using 2D experiments (e.g., - HSQC) to resolve overlapping signals .

- Mass Spectrometry: Compare isotopic patterns with theoretical simulations (e.g., using NIST Chemistry WebBook data) .

- Rule out impurities via elemental analysis (e.g., C/H/N/S content) .

Q. What strategies mitigate interference from the nitro group during thiol-disulfide exchange studies?

- Methodological Answer: